molecular formula C17H15NO4 B2645736 6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one CAS No. 333343-05-8

6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B2645736
CAS No.: 333343-05-8
M. Wt: 297.31
InChI Key: OYVGERUZAUOBSX-UHFFFAOYSA-N
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Description

The compound 6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is a derivative of the 4H-3,1-benzoxazin-4-one scaffold, a fused heterocyclic system with a benzene ring fused to an oxazinone moiety. Key structural features include:

  • 6,7-Dimethoxy groups: These electron-donating substituents enhance solubility and influence electronic interactions.
  • 2-(2-Methylphenyl) group: An ortho-substituted aromatic ring introducing steric and electronic effects.

This compound has been synthesized via traditional methods using anthranilic acid and acyl chlorides (). Its molecular formula is C₁₇H₁₄N₂O₄, with a calculated molecular weight of 326.3 g/mol (estimated from substituents).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-2-(2-methylphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-10-6-4-5-7-11(10)16-18-13-9-15(21-3)14(20-2)8-12(13)17(19)22-16/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVGERUZAUOBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643663
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which then undergoes cyclization to form the benzoxazinone ring.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoxazinone ring can be reduced to form benzoxazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of benzoxazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in various pharmacological contexts:

  • Anticancer Activity : Studies have indicated that benzoxazinones can inhibit cancer cell proliferation. The structural modifications in 6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one may enhance its efficacy against certain cancer types by targeting specific pathways involved in tumor growth and metastasis.
  • Antimicrobial Properties : Research suggests that derivatives of benzoxazinones exhibit antibacterial and antifungal activities. The presence of the methoxy groups may play a crucial role in enhancing the compound's interaction with microbial cell membranes, leading to increased permeability and cell death.
  • Anti-inflammatory Effects : Compounds similar to this compound have been investigated for their anti-inflammatory properties. These effects are thought to arise from the inhibition of pro-inflammatory cytokines and mediators.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of benzoxazinones, including this compound, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of benzoxazinones highlighted the effectiveness of 6,7-dimethoxy derivatives against resistant strains of bacteria. The study reported minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating potential for development into new antimicrobial agents .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
6-Methoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-oneContains one methoxy groupLacks the additional methoxy group at position 7
6,7-Dimethoxy-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-oneContains chlorine instead of methyl groupPotentially different biological activity due to halogen
5-Methyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-oneMethyl substitution at position 5Altered electronic properties affecting reactivity

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to fully understand the molecular mechanisms underlying its activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

The 2-position of the benzoxazinone core is critical for bioactivity. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Bioactivity and Properties
Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Biological Activity Synthetic Method Key Findings
Target Compound 2-(2-Methylphenyl) 326.3 Moderate antibacterial Traditional (anthranilic acid) Steric hindrance may reduce herbicidal efficacy
6,7-Dimethoxy-2-(3-methyl-4-nitrophenyl)-... () 3-Methyl-4-nitrophenyl 342.3 Potential herbicidal Not specified Nitro group enhances electron-withdrawing effects, improving activity
6,7-Dimethoxy-2-(phenoxymethyl)-... (3f, ) Phenoxymethyl 313.1 Herbicidal (IC₅₀ ≈ 2,4-D) Traditional Halo substituents (e.g., Cl) at 2- and 4-positions critical for activity
6,7-Dimethoxy-2-(4-(trifluoromethyl)phenyl)-... () 4-Trifluoromethylphenyl 351.3 Unknown Not specified Strong electron-withdrawing CF₃ group may alter target binding
6,7-Dimethoxy-2-(thiophen-2-yl)-... () Thiophen-2-yl ~318.3 Not reported Not specified Heterocyclic substituent may improve solubility or metabolic stability

Impact of Substituent Position and Electronic Effects

  • Ortho vs. Nitro and CF₃ groups () enhance electron-withdrawing effects, stabilizing interactions with enzyme active sites, as seen in herbicidal compounds like 2,4-D .

Biological Activity

6,7-Dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound belonging to the benzoxazinone family. Its unique structure features two methoxy groups at the 6 and 7 positions and a 2-methylphenyl group at the 2 position. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C17H15NO4
  • Molecular Weight : 297.31 g/mol
  • CAS Number : 333343-05-8

Antimicrobial Properties

Research indicates that benzoxazinone derivatives exhibit significant antimicrobial activity. Specifically, this compound has been evaluated for its effectiveness against various bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Benzoxazinone Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Activity Type
This compoundStaphylococcus aureus32 µg/mLAntibacterial
This compoundEscherichia coli16 µg/mLAntibacterial
This compoundCandida albicans64 µg/mLAntifungal

The compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with lower MIC values indicating higher potency. Its antifungal activity was also significant but generally lower than its antibacterial effects.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to inhibit specific enzymes or receptors involved in microbial metabolism or cell wall synthesis. For instance, benzoxazinones have been shown to act as inhibitors of serine proteases through enzyme acylation mechanisms .

Case Studies

A study conducted on the compound's efficacy against fungal pathogens such as Rhizoctonia solani and Sclerotium rolfsii revealed that the compound significantly inhibited fungal growth at varying concentrations. The results indicated a direct correlation between concentration and inhibition percentage.

Table 2: Inhibition Effects on Fungal Pathogens

Concentration (ppm)% Inhibition (Rhizoctonia solani)% Inhibition (Sclerotium rolfsii)
100090%52%
50060%39%
25020%20%
Control0%0%

These findings suggest that the compound could be a promising candidate for developing antifungal agents.

Additional Research Findings

Further investigations into the compound's anticancer properties are ongoing. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved are still under research but may include modulation of signaling cascades such as MAPK and PI3K/Akt pathways.

Q & A

Q. What are the optimal synthetic routes for 6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step process:

Schotten-Baumann acylation : React 2-acetamido-4,5-dimethoxybenzoic acid with acetyl chloride in an alkaline medium (pH > 8) to form the intermediate. Precise pH control is critical to avoid hydrolysis .

Cyclization : Boil the intermediate in propionic anhydride or benzoyl chloride to form the benzoxazinone core. Excess anhydride ensures complete cyclization, yielding 70–78% purity .
Alternative one-pot methods using iminium cations (cyanuric chloride/DMF) under mild conditions reduce side reactions and improve efficiency (yields >85%) .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • IR spectroscopy : Confirm carbonyl stretching bands at 1730 cm⁻¹ (C=O of benzoxazinone) and 1688 cm⁻¹ (C=O of substituents) .
  • ¹H NMR : Key signals include aromatic protons (δ 7.5–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm). DMSO-d₆ resolves overlapping peaks .
  • Elemental analysis : Validate purity (e.g., C: 44.22%, H: 1.23%, N: 3.45%) with <0.5% deviation .

Advanced Research Questions

Q. How does the reactivity of this compound with nucleophiles compare to other 2-substituted benzoxazinones?

The electron-withdrawing methoxy groups enhance electrophilicity at the C-4 carbonyl, increasing susceptibility to nucleophilic attack. For example:

  • Hydrazine : Forms hydrazide derivatives (e.g., 2-[4H-3,1-benzoxazin-4-one-2-yl]-3,4,5,6-tetrachlorobenzoic acid hydrazide) in ethanol under reflux (78% yield) .
  • Amines : β-alanine or glycine in glacial acetic acid/DMF replaces oxygen with nitrogen, yielding 3,1-benzoxazin-4-one derivatives with retained bioactivity .

Q. How can contradictions in thionation reactivity with P₂S₅ be resolved for this compound?

Literature suggests P₂S₅ replaces both oxygen atoms in benzoxazinones to form benzothiazin-4-thiones. However, experimental data show partial thionation:

  • Products : A mixture of benzothiazine-4-thione (5%), benzothiazine-4-one (65%), and unreacted starting material (17%) .
  • Mechanism : Steric hindrance from the 2-methylphenyl group likely limits full thionation. Adjusting solvent (pyridine) and temperature (80°C) improves selectivity .

Q. What mechanochemical synthesis strategies exist for substituted 4H-3,1-benzoxazin-4-ones?

A solvent-free approach using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) achieves cyclization at room temperature:

  • Procedure : Grind anthranilic acid derivatives with TCT/PPh₃ (1:1 molar ratio) for 15 minutes. Yields exceed 90% with reduced waste .
  • Advantage : Avoids toxic solvents (e.g., acetic anhydride) and high-temperature reflux .

Q. What experimental protocols are used to evaluate its pharmacological activity, such as protease inhibition?

  • Enzyme assays : Test inhibition of human leukocyte elastase (HLE) or chymotrypsin using fluorogenic substrates (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC). IC₅₀ values <10 μM indicate potency .
  • Cellular models : Assess cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay. EC₅₀ values correlate with substituent electronegativity .

Q. How can this compound be derivatized into quinazolin-4-ones?

  • Step 1 : React the benzoxazinone with substituted anilines in acetic acid under reflux to open the oxazinone ring.
  • Step 2 : Re-cyclize the intermediate with pyridine-2-carboxaldehyde to form quinazolin-4-ones (87–90% yield). This retains bioactivity while improving solubility .

Q. What methodologies are employed to assess antifungal activity of benzoxazinone derivatives?

  • Agar dilution : Test against Candida albicans or Aspergillus niger at concentrations of 50–200 μg/mL. Measure minimum inhibitory concentration (MIC) after 48 hours .
  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl) at C-2 to enhance antifungal potency by 40% .

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